molecular formula C24H42O<br>C6H3(OH)(C9H19)2<br>C24H42O B075116 Phenol, dinonyl- CAS No. 1323-65-5

Phenol, dinonyl-

Cat. No. B075116
CAS RN: 1323-65-5
M. Wt: 346.6 g/mol
InChI Key: JKTAIYGNOFSMCE-UHFFFAOYSA-N
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Description

Phenol, dinonyl- is a derivative of phenol, which is the simplest member of a family of compounds in which a hydroxyl group is attached directly to a benzene ring . It is a mixture of various isomers and may contain up to 15% nonyl phenol .


Synthesis Analysis

Phenolic compounds, including Phenol, dinonyl-, can be synthesized through various methods such as hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction . Advanced strategies with high selectivity, efficiency, and practicality have been emphasized in recent studies .


Molecular Structure Analysis

Phenolic compounds, including Phenol, dinonyl-, are described as compounds that contain a phenol moiety. Phenol itself is a benzene ring that is substituted with a hydroxyl group . There is an interaction between the delocalized electrons in the benzene ring and one of the lone pairs on the oxygen atom .


Chemical Reactions Analysis

Phenols, including Phenol, dinonyl-, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Phenols generally have higher boiling points compared to other hydrocarbons of the same molecular mass due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present .

Scientific Research Applications

Antioxidants in Foods

Phenolic compounds, including Dinonyl phenol, have applications as antioxidants in foods . They are used in dairy products and as food additives . They are known to act as an antioxidant by reacting with a variety of free radicals . Milk and dairy products are supplemented with these compounds to enhance color, taste, storage stability, and consequent quality .

Health Benefits

Phenolic compounds in foods possess several health benefits such as antibacterial, anti-hyperlipidemic, cytotoxic, antioxidants, cardioprotective, neuroprotective, and anti-diabetic properties . The role of phenolic compounds against oxidative stress and aging has been presented .

Food Additives

Phenolic compounds are used as food additives, that is, antimicrobial, and antioxidant agents . They are also used as flavoring agents .

Functional Food Ingredients

Due to the toxicity of synthetic antioxidants, phenolic compounds from foods or plants can be used as functional food ingredients .

Technological Applications

Phenolic compounds have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities, among others, which has led to great interest in their use by several industries .

Sustainable Resourcing and Stability

Techniques to improve their sustainable resourcing, stability and bioavailability will be presented and discussed . Despite their large potential applicability in industry, phenolic compounds still face some issues making it necessary to develop strategies to improve bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability .

Safety And Hazards

Exposure to phenol may cause irritation to the skin, eyes, nose, throat, and nervous system . Some symptoms of exposure to phenol are weight loss, weakness, exhaustion, muscle aches, and pain . Severe exposure can cause liver and/or kidney damage, skin burns, tremor, convulsions, and twitching . Technical dinonyl phenol may cause symptoms of lung oedema .

properties

IUPAC Name

2,3-di(nonyl)phenol
Source PubChem
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InChI

InChI=1S/C24H42O/c1-3-5-7-9-11-13-15-18-22-19-17-21-24(25)23(22)20-16-14-12-10-8-6-4-2/h17,19,21,25H,3-16,18,20H2,1-2H3
Source PubChem
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InChI Key

JKTAIYGNOFSMCE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCC
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Molecular Formula

Record name DINONYL PHENOL (MIXED ISOMERS)
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Molecular Weight

346.6 g/mol
Source PubChem
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Physical Description

NKRA, Colorless liquid; [ICSC] Liquid with a pleasant fruity odor; [Chem Service MSDS], COLOURLESS VISCOUS LIQUID.
Record name Phenol, dinonyl-
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Record name Dinonylphenol
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Record name DINONYL PHENOL (MIXED ISOMERS)
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Boiling Point

~320 °C
Record name DINONYL PHENOL (MIXED ISOMERS)
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Solubility

Solubility in water: none
Record name DINONYL PHENOL (MIXED ISOMERS)
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Density

Relative density (water = 1): ~0.91
Record name DINONYL PHENOL (MIXED ISOMERS)
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Vapor Density

Relative vapor density (air = 1): 12.0
Record name DINONYL PHENOL (MIXED ISOMERS)
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Product Name

Phenol, dinonyl-

CAS RN

1323-65-5
Record name Dinonyl phenol
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Record name DINONYL PHENOL (MIXED ISOMERS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Dinonyl Phenol used to modify the properties of other materials?

A1: Dinonyl phenol can act as a reactive diluent in the production of thermosetting resins. For instance, when incorporated into a system based on fluorinated bisphenol A dicyanate (6F-BADCY), Dinonyl Phenol Cyanate (DNPC) modifies the resulting network structure. [] This modification leads to highly branched triazine polymers with a reduced molar crosslink density, making the final resin more processable under conditions similar to those used for FR-4 epoxy. [] Essentially, it allows for tailoring the resin's properties to suit specific manufacturing processes.

Q2: Does Dinonyl Phenol have any antioxidant properties?

A2: While not directly addressed in the provided research, Dinonyl Phenol serves as a building block for creating molecules with antioxidant properties. Studies highlight the synthesis of long aliphatic chain-containing substituted phenols derived from Dinonyl Phenol, such as (9-(2-hydroxy 3,5-dinonylphenyl) methyl stearate (DNPMS). [] These derivatives demonstrate antioxidant behavior in natural rubber mixtures, enhancing their resistance to degradation. []

Q3: What is the environmental fate of Dinonyl Phenol, particularly in water treatment?

A3: Research indicates that Dinonyl Phenol ethoxylates, commonly used as non-ionic surfactants, are susceptible to degradation by ozone. [] Ozonation leads to the cleavage of polyethoxylate chains, breaking them down into smaller polyethylene glycols. [] This process is significant in wastewater treatment, as it can enhance the biodegradability of these surfactants, reducing their environmental persistence.

Q4: Can Dinonyl Phenol be purified to a high degree for specific industrial applications?

A4: Yes, a refining technique specifically designed for industrial-grade Dinonyl Phenol exists. [] This multi-step process involves evaporation, distillation, and rectification to remove impurities like phenol and separate Dinonyl Phenol from rough Dinonyl Phenol. [] The technique utilizes controlled temperature and pressure settings within distillation and rectification towers to achieve a high level of purity, making it suitable for demanding applications.

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